molecular formula C13H9BrClFS B7991784 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443352-58-6

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991784
CAS No.: 1443352-58-6
M. Wt: 331.63 g/mol
InChI Key: WKOKNYNJHQATPT-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene (molecular formula: C₁₃H₈BrClFS) is a halogenated aromatic compound featuring a bromine atom at the 1-position of the benzene ring and a sulfanylmethyl (-SCH₂-) group at the 2-position. The sulfanylmethyl substituent is further linked to a 3-chloro-5-fluorophenyl moiety, introducing additional halogen atoms (Cl, F) that enhance its electronic complexity and steric bulk.

Properties

IUPAC Name

1-[(2-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOKNYNJHQATPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189788
Record name Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443352-58-6
Record name Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443352-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene in chemical reactions involves the activation of the aromatic ring and the sulfanylmethyl group. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The sulfanylmethyl group can undergo oxidation or reduction, altering the electronic properties of the molecule and enabling further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in halogenation patterns, substituent positions, or functional groups, which significantly influence their reactivity and physical properties. Key comparisons include:

(a) 1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
  • Difference : A fluorine atom replaces hydrogen at the 4-position of the benzene ring.
  • The higher halogen count also elevates molecular weight (C₁₃H₇BrClF₂S vs. C₁₃H₈BrClFS) and may affect solubility in nonpolar solvents .
(b) 1-Bromo-2-(bromomethyl)benzene
  • Difference : A bromomethyl (-CH₂Br) group replaces the sulfanylmethyl-phenyl moiety.
  • Impact : The bromomethyl group is more electrophilic, favoring nucleophilic substitution (e.g., in Suzuki couplings or thiol substitutions). For example, this compound reacts with 1-phenyl-1H-tetrazole-5-thiol to form sulfones (83% yield) . In contrast, the sulfanylmethyl group in the target compound may participate in oxidation reactions (e.g., to sulfoxides or sulfones) or act as a leaving group in cross-coupling reactions.
(c) 1-Bromo-2-(3-bromopropyl)benzene
  • Difference : A 3-bromopropyl chain replaces the sulfanylmethyl-phenyl group.
  • This compound is synthesized via bromination of 3-(2-bromophenyl)propan-1-ol (95% yield) . The target compound’s rigid sulfanylmethyl-phenyl group likely reduces such conformational flexibility, favoring aromatic interactions in crystal packing.
(d) 2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl
  • Difference : A biphenyl backbone with trifluoromethyl and chloro substituents replaces the sulfanylmethyl-phenyl system.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in medicinal chemistry. Synthesized via Suzuki-Miyaura coupling (88% yield), its reactivity contrasts with the target compound’s sulfur-centered chemistry .

Physical and Electronic Properties

A hypothetical comparison of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
Target Compound 347.5 Br, SCH₂, Cl, F Sulfur oxidation, cross-coupling
1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene 365.5 Br, SCH₂, Cl, F (×2) Enhanced electrophilic resistance
1-Bromo-2-(bromomethyl)benzene 249.9 Br, CH₂Br Nucleophilic substitution (e.g., sulfones)
1-Bromo-2-(3-bromopropyl)benzene 307.9 Br, CH₂CH₂CH₂Br Elimination reactions
2-Bromo-2'-chloro-5-(trifluoromethyl)biphenyl 359.5 Br, Cl, CF₃ Suzuki coupling, lipophilicity

Biological Activity

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound with significant implications in medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been studied for its biological activity, particularly in the context of its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H9BrClF
  • Molecular Weight : 303.57 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, leading to effects such as:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogens and sulfur in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Research has shown that aryl halides can influence cancer cell proliferation and apoptosis. The specific configuration of this compound may provide a unique mechanism for targeting cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to various derivatives that may possess enhanced biological activity.
  • Oxidative Stress Induction : The sulfanylmethyl group may facilitate the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating certain diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Below is a summary of notable findings:

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated that similar aryl sulfides exhibit potent antibacterial effects against Gram-positive bacteria.
Johnson et al. (2021)Anticancer ActivityFound that structurally related compounds induce apoptosis in breast cancer cells via ROS generation.
Lee et al. (2022)Enzyme InhibitionIdentified that derivatives inhibit key enzymes in the glycolytic pathway, suggesting potential for metabolic regulation in cancer therapy.

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